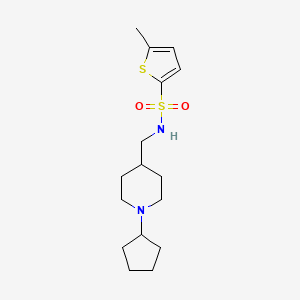

N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

COX-2 Inhibition

A study by Penning et al. (1997) highlights the synthesis and biological evaluation of sulfonamide-containing derivatives for inhibiting cyclooxygenase-2 (COX-2). This research is pivotal in understanding the role of such compounds in managing conditions like arthritis.

Antiviral Activity

Chen et al. (2010) synthesized new sulfonamide derivatives, demonstrating their potential antiviral activities, particularly against the tobacco mosaic virus. This showcases the compound's relevance in antiviral research.

Heterocycle Formation

Research by Tornus et al. (1995) explores the reactions of N-sulfonylalkylamines with ynamines, leading to the formation of various heterocycles. This study provides insight into the compound's utility in creating novel chemical structures.

Broad Specificity Antibodies Development

Adrián et al. (2009) developed antibodies for detecting a range of sulfonamide antibiotics. This has significant implications for ensuring food safety and monitoring antibiotic use.

Electrochemical Detection

Msagati and Ngila (2002) demonstrated the use of poly(3-methylthiophene) electrodes for the detection of sulfonamide compounds, suggesting applications in veterinary and other sectors (Msagati & Ngila, 2002).

Gas Chromatography Analysis

The work by Chiavarino et al. (1998) on analyzing sulfonamides using gas chromatography highlights the importance of this compound in developing advanced analytical techniques.

Inhibition of Tumor-Associated Isozyme

A study by Ilies et al. (2003) showcases the inhibition of the tumor-associated isozyme CA IX by halogenated sulfonamides, underscoring potential applications in cancer research.

Biosynthesis Investigation

Hu et al.'s research in 2019 on the biosynthesis of sulfonamide antibiotics provides a deeper understanding of its natural occurrence and potential for drug development (Hu, Awakawa, Ma & Abe, 2019).

Novel Synthesis Methods

Rozentsveig et al. (2013) developed new methods for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the versatility of sulfonamides in creating diverse chemical structures (Rozentsveig et al., 2013).

Application in Chemotherapy

A paper by Pawar, Pansare & Shinde (2018) discusses the synthesis of thiophene-2-sulfonamide derivatives as antiproliferative agents, indicating its potential in cancer treatment.

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S2/c1-13-6-7-16(21-13)22(19,20)17-12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15,17H,2-5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFHDJZHMCKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2558153.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)